molecular formula C12H9N3S2 B1387538 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol CAS No. 1092301-39-7

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

Cat. No.: B1387538
CAS No.: 1092301-39-7
M. Wt: 259.4 g/mol
InChI Key: FZSTWOJZJWJQAV-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring

Biochemical Analysis

Biochemical Properties

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to PARP-1 results in the inhibition of the enzyme’s activity, which in turn affects DNA repair processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Additionally, it can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the nucleus, where it can exert its effects on DNA repair processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its accumulation in the nucleus allows it to interact with nuclear proteins and influence gene expression and DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes under dehydrogenative conditions. The reaction is catalyzed by iodine in dimethyl sulfoxide at elevated temperatures (around 120°C) to yield the desired thiazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

    Cyclization: Cyclization reactions often require catalysts like Lewis acids or bases.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated derivatives.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is unique due to the presence of both a thiol group and a fused thiazole-pyridazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSTWOJZJWJQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
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2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
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Reactant of Route 6
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

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